molecular formula C9H20ClN B1351088 4-(Tert-butyl)piperidine hydrochloride CAS No. 69682-13-9

4-(Tert-butyl)piperidine hydrochloride

Cat. No.: B1351088
CAS No.: 69682-13-9
M. Wt: 177.71 g/mol
InChI Key: RWQQDIHTYQYXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.71 g/mol . It is a solid substance commonly used in various chemical and pharmaceutical applications. The compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group at the 4-position and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)piperidine hydrochloride typically involves the reaction of piperidine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of advanced purification techniques, such as crystallization and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(Tert-butyl)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with similar structural features.

    4-(4-Tert-butylphenyl)piperidine hydrochloride: A compound with a similar piperidine ring but different substituents.

    1-(Sec-butyl)piperidin-4-amine hydrochloride: A related compound with a different alkyl group at the 1-position.

Uniqueness

4-(Tert-butyl)piperidine hydrochloride is unique due to its specific tert-butyl substitution at the 4-position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

IUPAC Name

4-tert-butylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-9(2,3)8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQQDIHTYQYXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383313
Record name 4-tert-butylpiperidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69682-13-9
Record name 4-tert-butylpiperidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Place 4-tert-butylpyridine hydrochloride (50 g, 277 mmol) in a PARR reactor and add EtOH (350 mL) followed by platinum (IV) oxide (5.0 g, 22.02 mmol). Stir the mixture at 22° C. under a hydrogen atmosphere (500 psi) for 18 hours. Evacuate the excess hydrogen and filter the suspension the a Celite® pad. Concentrate the filtrate and dry the residue under vacuum (40° C., 5 mbar) to give the title compound as an off-white solid (45.1 g, 92%). 1H-NMR (d6-DMSO) δ 0.83 (s, 9H), δ 1.2-1.5 (m, 3H), δ 1.7 (d, 2H), δ 2.7-2.8 (m, 2H), δ 3.2 (d, 2H), δ 8.7-9.3 (2 bs, 2H).
Name
4-tert-butylpyridine hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Tert-butyl)piperidine hydrochloride
Reactant of Route 3
4-(Tert-butyl)piperidine hydrochloride
Reactant of Route 4
4-(Tert-butyl)piperidine hydrochloride
Reactant of Route 5
4-(Tert-butyl)piperidine hydrochloride
Reactant of Route 6
4-(Tert-butyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.